molecular formula C7H5N3O2S B2562089 4-Nitrobenzo[d]thiazol-5-amine CAS No. 1154535-47-3

4-Nitrobenzo[d]thiazol-5-amine

Cat. No.: B2562089
CAS No.: 1154535-47-3
M. Wt: 195.2
InChI Key: VIAMARGNYJIAPP-UHFFFAOYSA-N
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Description

4-Nitrobenzo[d]thiazol-5-amine is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by a benzene ring fused with a thiazole ring, with a nitro group at the fourth position and an amine group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzo[d]thiazol-5-amine can be achieved through various synthetic pathways. One common method involves the diazo-coupling reaction, where a diazonium salt reacts with a thiazole derivative under acidic conditions. Another approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with a thiazole derivative in the presence of a base. Additionally, the Biginelli reaction, a three-component reaction involving an aldehyde, a β-keto ester, and urea, can also be employed to synthesize benzothiazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often utilized to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzo[d]thiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Nitrobenzo[d]thiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Nitrobenzo[d]thiazol-5-amine include other benzothiazole derivatives such as:

Uniqueness

What sets this compound apart from other benzothiazole derivatives is its unique combination of a nitro group and an amine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-nitro-1,3-benzothiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-4-1-2-5-6(9-3-13-5)7(4)10(11)12/h1-3H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAMARGNYJIAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)[N+](=O)[O-])N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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